An In-Depth Technical Guide to the Chemical Properties of 2-Fluoroethyl fluoroacetate
An In-Depth Technical Guide to the Chemical Properties of 2-Fluoroethyl fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroethyl fluoroacetate is a difluorinated organic compound with significant potential as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its unique properties, imparted by the presence of two fluorine atoms, distinguish it from its structural isomer, ethyl fluoroacetate, and other related esters. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2-fluoroethyl fluoroacetate, intended to support research and development activities.
Chemical and Physical Properties
2-Fluoroethyl fluoroacetate (CAS Number: 459-99-4) is the ester of 2-fluoroethanol and fluoroacetic acid.[1] The presence of fluorine atoms in both the ethyl and acetyl moieties significantly influences its physicochemical characteristics.[2] While detailed experimental data is limited, a combination of estimated and reported values provides a solid foundation for its characterization. For comparison, data for its isomer, ethyl fluoroacetate, is also presented where available.
Table 1: Physical and Chemical Properties of 2-Fluoroethyl fluoroacetate
| Property | Value | Reference |
| Molecular Formula | C4H6F2O2 | [1][3] |
| Molecular Weight | 124.087 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive | [2] |
| Boiling Point | 147.79°C (estimated) | [3] |
| Density | 1.1926 g/mL (estimated) | [3] |
| LogP | 0.46860 (estimated) | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 124.03358575 | [3][4] |
Synthesis and Reactivity
Synthesis
2-Fluoroethyl fluoroacetate is synthesized by the esterification of 2-fluoroethanol with fluoroacetic acid or its derivatives.[1] While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from standard esterification procedures and methods for producing similar fluoroacetate esters. One common method for synthesizing fluoroacetates is through halogen exchange, for example, by reacting an alkali metal fluoride with a chloroacetate precursor.[5] A plausible synthesis for 2-fluoroethyl fluoroacetate would involve the reaction of 2-fluoroethyl chloroacetate with a fluorinating agent like potassium fluoride.
Reactivity
The presence of the fluorine atoms significantly impacts the reactivity of 2-fluoroethyl fluoroacetate. The electron-withdrawing nature of fluorine can make the carbonyl carbon more susceptible to nucleophilic attack compared to its non-fluorinated analog. It is expected to undergo typical ester reactions such as hydrolysis, transesterification, and ammonolysis.[6] The C-F bonds are generally stable, making it a useful building block for introducing fluorine into larger molecules.[2]
Decomposition
Upon heating, fluoroacetic acid and its esters are known to decompose. The thermal decomposition of gaseous fluoroacetic acid yields carbon monoxide, formaldehyde, carbon dioxide, and silicon tetrafluoride (in a silica vessel).[7] The initial step is believed to be the elimination of hydrogen fluoride.[7] The thermal decomposition of fluorinated esters generally proceeds via the formation of an alkene and the corresponding carboxylic acid, which then may undergo further decomposition.[8] In the case of 2-fluoroethyl fluoroacetate, thermal decomposition would likely produce 2-fluoroethene and fluoroacetic acid, with the latter decomposing further. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[9]
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 2-fluoroethyl fluoroacetate is scarce. However, data for its isomer, ethyl fluoroacetate, is available and can provide some comparative insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ethyl fluoroacetate, a 1H NMR spectrum is available.[10] A 13C NMR spectrum for methyl fluoroacetate also exists, which can be used for comparison.[11]
-
Infrared (IR) Spectroscopy: An IR spectrum for ethyl fluoroacetate is available, which would show characteristic peaks for the C=O and C-F bonds.[12]
-
Mass Spectrometry (MS): The mass spectrum of methyl fluoroacetate is available in the NIST WebBook.[13] Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the determination of fluoroacetic acid and its esters.[14][15][16]
Toxicity and Safety
Fluoroacetates are highly toxic compounds.[17] 2-Fluoroethyl fluoroacetate is reported to be extremely toxic and is approximately twice as toxic as methyl fluoroacetate.[1] The toxicity of fluoroacetates stems from their "lethal synthesis" in vivo, where they are converted to fluorocitrate, a potent inhibitor of the enzyme aconitase in the citric acid cycle.[17][18]
Table 2: Acute Toxicity of 2-Fluoroethyl fluoroacetate
| Route | Species | Dose | Reference |
| LD50 (subcutaneous) | Mouse | 8,500 µg/kg | [1] |
| LDLo (oral) | Rat | 1 mg/kg | [1] |
| LC50 (inhalation, 10 min) | Rat | 150 mg/m³ | [1] |
| LC50 (inhalation) | Mouse | 450 µg/m³ | [1] |
| LC50 (inhalation) | Rabbit | 50 mg/m³ | [1] |
| LC50 (inhalation, 10 min) | Guinea Pig | 70 mg/m³ | [1] |
Safe Handling and Disposal
Due to its high toxicity, 2-fluoroethyl fluoroacetate must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9][19][20] All contact should be avoided.[19] In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material and placed in a sealed container for disposal as hazardous waste.[9] Disposal must be in accordance with local, regional, and national regulations.[9]
Experimental Workflows
As information on signaling pathways involving 2-fluoroethyl fluoroacetate is not available, a representative experimental workflow for the synthesis of a related radiolabeled compound, [18F]2-fluoroethyl tosylate, is provided below. This illustrates a common application of fluorinated intermediates in the development of PET imaging agents.[21]
Caption: Synthesis workflow for [18F]2-fluoroethyl tosylate.
Conclusion
2-Fluoroethyl fluoroacetate is a highly toxic, difluorinated ester with potential applications as a synthetic intermediate. Its chemical properties are largely dictated by the presence of two fluorine atoms, which influence its reactivity and toxicity. While detailed experimental data for this specific compound is not as abundant as for its isomer, ethyl fluoroacetate, the available information provides a strong basis for its safe handling and use in research and development. Further studies to fully characterize its spectroscopic properties and reactivity are warranted to expand its utility in the synthesis of novel chemical entities.
References
- 1. Fluoroethyl fluoroacetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoroethyl fluoroacetate|lookchem [lookchem.com]
- 4. 2-Fluoroethyl 2-fluoroacetate | C4H6F2O2 | CID 9992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. staff-old.najah.edu [staff-old.najah.edu]
- 9. fishersci.com [fishersci.com]
- 10. Ethyl fluoroacetate(459-72-3) 1H NMR [m.chemicalbook.com]
- 11. Methyl fluoroacetate(453-18-9) 13C NMR [m.chemicalbook.com]
- 12. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl fluoroacetate [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Role of fluroacetate in the toxicity of 2-fluroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICSC 0484 - SODIUM FLUOROACETATE [chemicalsafety.ilo.org]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
